molecular formula C9H6BrClN2S B13612269 4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine

4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B13612269
M. Wt: 289.58 g/mol
InChI Key: XTDLHVPAGNWJAZ-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromine and chlorine-substituted phenyl group attached to the thiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromine and chlorine-substituted phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromo-2-chlorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable in various research and industrial applications.

Properties

Molecular Formula

C9H6BrClN2S

Molecular Weight

289.58 g/mol

IUPAC Name

4-(4-bromo-2-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrClN2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

XTDLHVPAGNWJAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CSC(=N2)N

Origin of Product

United States

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